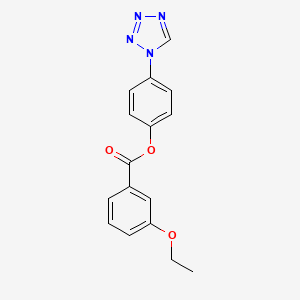![molecular formula C22H24N4O3S B11326681 4-{4-cyano-5-[(1-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11326681.png)
4-{4-cyano-5-[(1-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, an oxazole ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile to form the oxazole ring.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Aplicaciones Científicas De Investigación
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored as a lead compound in drug discovery programs for the development of new medications.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, affecting various cellular pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparación Con Compuestos Similares
4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound also contains a cyano group and is used in polymerization reactions.
Indole Derivatives: These compounds have diverse biological activities and are used in medicinal chemistry for their therapeutic potential.
Cyanoacetamide Derivatives: These compounds are important precursors for heterocyclic synthesis and have various biological activities.
The uniqueness of 4-{4-CYANO-5-[(1-PHENYLETHYL)AMINO]-1,3-OXAZOL-2-YL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H24N4O3S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4-[4-cyano-5-(1-phenylethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26(5-2)30(27,28)19-13-11-18(12-14-19)21-25-20(15-23)22(29-21)24-16(3)17-9-7-6-8-10-17/h6-14,16,24H,4-5H2,1-3H3 |
Clave InChI |
GXLAANVODDHDLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC(C)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326623.png)
![7-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326628.png)
![(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11326637.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11326638.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11326640.png)
![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11326653.png)


![1-(3,4-dichlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326672.png)
![3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11326673.png)
![N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11326675.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11326693.png)
![Ethyl 4-{[(1,3-benzothiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B11326700.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11326704.png)
